molecular formula C23H29N5O2 B1663788 2-Cyano-2-[3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]acetic acid cyclohexyl ester CAS No. 586984-67-0

2-Cyano-2-[3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]acetic acid cyclohexyl ester

Cat. No. B1663788
M. Wt: 407.5 g/mol
InChI Key: KKTOITAISCXMHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-2-[3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]acetic acid cyclohexyl ester, also known as CNQX, is a competitive antagonist of AMPA receptors. It is widely used in scientific research to investigate the physiological and biochemical effects of AMPA receptor activation.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Reactions with Nucleophiles : The molecule exhibits multiple electrophilic sites for nucleophilic attack, highlighting its potential in diverse synthetic pathways (Iijima & Kyo, 1989).
  • Synthesis of Derivatives : The compound serves as a precursor in synthesizing various derivatives, demonstrating its versatility in chemical synthesis (Григорян et al., 2011).
  • Formation of Ethyl Esters : The compound's ability to form ethyl esters via reaction with Grignard reagents is noted, which is significant for creating various chemical compounds (Richardson, Gealy, & Morrow, 1987).

Application in Material Sciences

  • Molecular Rectification : The compound forms self-assembled monolayers on gold, exhibiting asymmetric current–voltage characteristics. This property is crucial for applications in molecular electronics (Ashwell, Hamilton, & High, 2003).

Pharmaceutical Applications

  • Synthesis of Blood Clotting Agents : Derivatives of this compound have been found to influence blood clotting, suggesting potential therapeutic applications (Mikhailovskii et al., 2008).

Analytical Chemistry

  • GC-MS Analysis : The compound has been analyzed using gas chromatography-mass spectrometry (GC-MS), indicating its significance in analytical chemistry for identifying and characterizing complex molecules (Ming, 2007).

properties

CAS RN

586984-67-0

Product Name

2-Cyano-2-[3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]acetic acid cyclohexyl ester

Molecular Formula

C23H29N5O2

Molecular Weight

407.5 g/mol

IUPAC Name

cyclohexyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate

InChI

InChI=1S/C23H29N5O2/c1-2-27-12-14-28(15-13-27)22-21(25-19-10-6-7-11-20(19)26-22)18(16-24)23(29)30-17-8-4-3-5-9-17/h6-7,10-11,17-18H,2-5,8-9,12-15H2,1H3

InChI Key

KKTOITAISCXMHG-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)C(=O)OC4CCCCC4

Canonical SMILES

CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)C(=O)OC4CCCCC4

synonyms

Cyclohexyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyano-2-[3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]acetic acid cyclohexyl ester
Reactant of Route 2
Reactant of Route 2
2-Cyano-2-[3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]acetic acid cyclohexyl ester
Reactant of Route 3
Reactant of Route 3
2-Cyano-2-[3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]acetic acid cyclohexyl ester
Reactant of Route 4
Reactant of Route 4
2-Cyano-2-[3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]acetic acid cyclohexyl ester
Reactant of Route 5
Reactant of Route 5
2-Cyano-2-[3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]acetic acid cyclohexyl ester
Reactant of Route 6
2-Cyano-2-[3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]acetic acid cyclohexyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.